

## Understanding the selectivity profile of GSK864 for IDH1 mutants

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Selectivity Profile of GSK864 for IDH1 Mutants

#### Introduction

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. In several cancers, including acute myeloid leukemia (AML) and glioma, IDH1 acquires neomorphic gain-of-function mutations, most commonly at the R132 residue.[1][2] These mutations enable the enzyme to convert  $\alpha$ -ketoglutarate ( $\alpha$ -KG) into the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3][4][5] The accumulation of 2-HG disrupts epigenetic regulation and blocks cellular differentiation, contributing to tumorigenesis.[1][2][3][4] **GSK864** is a potent, allosteric, and cell-penetrant small molecule inhibitor developed to selectively target these mutant forms of IDH1, representing a targeted therapeutic strategy.[1][6][7][8][9]

#### **Mechanism of Action**

**GSK864** functions as an allosteric inhibitor.[1][7] Crystallographic and biochemical studies have shown that it binds to a site distinct from the active site, locking the enzyme in a catalytically inactive conformation.[1] This mechanism prevents the conversion of  $\alpha$ -KG to 2-HG and is effective against various clinically relevant IDH1 mutants.[1] A closely related analog, GSK849, demonstrates a competitive mode of inhibition with respect to  $\alpha$ -KG, which is attributed to the inhibitor's interaction with a segment of the enzyme that precludes the conformational change required for catalytic activity.[1]



# Data Presentation: Selectivity and Potency of GSK864

**GSK864** demonstrates high potency against common IDH1 mutants with moderate selectivity over the wild-type (WT) enzyme.[8] Its inhibitory activity is summarized below.

| Target                        | Assay Type                     | Potency<br>(IC50/EC50) | Reference        |
|-------------------------------|--------------------------------|------------------------|------------------|
| IDH1-R132C                    | Biochemical IC50               | 8.8 nM - 9 nM          | [6][7][8][9]     |
| IDH1-R132H                    | Biochemical IC50               | 15 nM - 15.2 nM        | [6][7][8][9][10] |
| IDH1-R132G                    | Biochemical IC50               | 16.6 nM - 17 nM        | [6][7][8][9]     |
| WT-IDH1                       | Biochemical IC50               | ~470 nM                | [11]             |
| HT1080 cells (IDH1-<br>R132C) | Cellular EC50 (2-HG reduction) | 320 nM                 | [1][6]           |

# Mandatory Visualization Signaling Pathway of Mutant IDH1 and GSK864 Inhibition





Click to download full resolution via product page

Caption: Mechanism of Mutant IDH1 and Inhibition by GSK864.



### **Experimental Workflow for Inhibitor Selectivity Profiling**



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 3. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystallographic Investigation and Selective Inhibition of Mutant Isocitrate Dehydrogenase
   PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. GSK864 | Structural Genomics Consortium [thesqc.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Probe GSK864 | Chemical Probes Portal [chemicalprobes.org]
- 11. Inhibitor potency varies widely among tumor-relevant human isocitrate dehydrogenase 1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Understanding the selectivity profile of GSK864 for IDH1 mutants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607869#understanding-the-selectivity-profile-of-gsk864-for-idh1-mutants]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com